molecular formula C12H22N2O2 B592167 Tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate CAS No. 1180112-41-7

Tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate

Cat. No.: B592167
CAS No.: 1180112-41-7
M. Wt: 226.32
InChI Key: JXQPSCYGAWSTQP-UHFFFAOYSA-N
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Description

Tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate is a chemical compound with the molecular formula C12H22N2O2. It is known for its unique spirocyclic structure, which consists of a spiro-connected nonane ring system with diaza (nitrogen-containing) functionalities. This compound is used in various chemical and pharmaceutical research applications due to its interesting structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of tert-butylamine with a suitable spirocyclic ketone or aldehyde in the presence of a reducing agent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets. The compound’s diaza functionalities allow it to form coordination complexes with metal ions, which can influence various biochemical pathways. Additionally, its spirocyclic structure may enable it to interact with specific enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate is unique due to its specific spirocyclic structure and the presence of tert-butyl and diaza functionalities.

Biological Activity

Tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with biological targets, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C14H24N2O6C_{14}H_{24}N_{2}O_{6} and a molecular weight of approximately 316.35 g/mol. The compound features a spirocyclic structure that includes two nitrogen atoms arranged in a bicyclic format, contributing to its unique chemical properties and biological activities .

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in neuropharmacology and medicinal chemistry. Its structural characteristics allow it to interact with multiple biological targets, influencing pathways related to inflammation, pain relief, and potentially neurodegenerative disorders.

Potential Therapeutic Applications

  • Anti-inflammatory Properties : Preliminary studies suggest that derivatives of this compound may possess anti-inflammatory effects, making them candidates for treating conditions characterized by inflammation .
  • Analgesic Effects : The compound may also exhibit analgesic properties, which could be beneficial in pain management therapies .
  • Neuropharmacological Interactions : Interaction studies have indicated that this compound could bind to receptors involved in neuropharmacology, although comprehensive studies are necessary to elucidate these interactions fully .

The mechanism of action for this compound involves its binding affinity to specific enzymes or receptors. This binding can alter the activity of these molecular targets, leading to various biological effects depending on the target involved . Understanding these interactions is crucial for developing novel therapeutics aimed at specific pathways associated with neurological disorders.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their CAS numbers and similarity indices:

Compound Name CAS Number Similarity Index
Tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate937729-06-10.96
Tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate896464-16-70.90
Tert-butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylateNot available0.90
Tert-butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate1251005-45-40.91

This table highlights the structural similarities that may influence their respective biological activities and applications in medicinal chemistry .

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of compounds related to this compound:

  • Synthesis Techniques : Various synthetic routes have been developed to produce this compound efficiently while maintaining high yields . These methods often involve multi-step processes that require careful control over reaction conditions.
  • Biological Evaluation : In vitro assays have demonstrated the potential of this compound as an enzyme inhibitor and receptor modulator . Further research is ongoing to explore its efficacy against specific targets related to inflammatory diseases and neurodegenerative conditions.
  • Pharmacological Studies : Animal models have been employed to assess the therapeutic effects of this compound in pain relief and inflammation reduction . These studies are crucial for determining the clinical applicability of this compound.

Properties

IUPAC Name

tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-8-5-12(6-9-14)4-7-13-12/h13H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXQPSCYGAWSTQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCN2)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00719145
Record name tert-Butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00719145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1180112-41-7
Record name tert-Butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00719145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate
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